Cas no 37454-51-6 (2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-)

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)- is a versatile compound with significant applications in organic synthesis. This compound exhibits high stability and reactivity, making it ideal for the synthesis of various heterocyclic compounds. Its dimethylamino substituent enhances its basicity, facilitating nucleophilic aromatic substitution reactions. The product's purity and structural integrity ensure reliable outcomes in chemical reactions.
2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)- structure
37454-51-6 structure
商品名:2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-
CAS番号:37454-51-6
MF:C6H9N3O2
メガワット:155.15456
MDL:MFCD09702477
CID:318741
PubChem ID:255552

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)- 化学的及び物理的性質

名前と識別子

    • 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-
    • 5-(dimethylamino)-1H-pyrimidine-2,4-dione
    • 5-(Dimethylamino)uracil
    • 5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione
    • 5-Dimethylamino-1H-pyrimidin-2,4-dion
    • 5-dimethylamino-1H-pyrimidine-2,4-dione
    • NSC81180
    • SR-01000527000-1
    • CHEMBL3781516
    • 5-dimethylaminouracil
    • CCG-40415
    • 5-(DIMETHYLAMINO)PYRIMIDINE-2,4-DIOL
    • SR-01000527000
    • F77295
    • DTXSID70292258
    • MFCD09702477
    • NSC-81180
    • BS-48283
    • SY284567
    • HMS1375G14
    • FT-0716159
    • ChemDiv2_002258
    • AKOS005594205
    • 37454-51-6
    • CCG-339861
    • 5-(DIMETHYLAMINO)-2,4(1H,3H)-PYRIMIDINEDIONE
    • SCHEMBL11058942
    • DB-081751
    • STK676002
    • MDL: MFCD09702477
    • インチ: InChI=1S/C6H9N3O2/c1-9(2)4-3-7-6(11)8-5(4)10/h3H,1-2H3,(H2,7,8,10,11)
    • InChIKey: UUJYJQMSFALWBX-UHFFFAOYSA-N
    • ほほえんだ: CN(C1=CNC(=O)NC1=O)C

計算された属性

  • せいみつぶんしりょう: 155.06900
  • どういたいしつりょう: 155.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • PSA: 69.48000
  • LogP: -0.04620

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)- セキュリティ情報

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)- 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM519135-250mg
5-(Dimethylamino)pyrimidine-2,4(1H,3H)-dione
37454-51-6 97%
250mg
$119 2023-02-02
eNovation Chemicals LLC
Y1132689-5g
5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione
37454-51-6 95%
5g
$1100 2025-02-27
eNovation Chemicals LLC
Y1192078-1g
5-(Dimethylamino)pyrimidine-2,4-diol
37454-51-6 95%
1g
$975 2025-03-01
1PlusChem
1P007A7B-250mg
2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-
37454-51-6 97%
250mg
$73.00 2024-05-04
Ambeed
A605753-1g
5-(Dimethylamino)pyrimidine-2,4(1H,3H)-dione
37454-51-6 97%
1g
$269.0 2025-03-04
Chemenu
CM519135-1g
5-(Dimethylamino)pyrimidine-2,4(1H,3H)-dione
37454-51-6 97%
1g
$294 2023-02-02
eNovation Chemicals LLC
Y1132689-5g
5-(dimethylamino)pyrimidine-2,4(1H,3H)-dione
37454-51-6 95%
5g
$1100 2024-07-23
eNovation Chemicals LLC
Y1192078-1g
5-(Dimethylamino)pyrimidine-2,4-diol
37454-51-6 95%
1g
$975 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1170045-1g
5-(Dimethylamino)uracil
37454-51-6
1g
¥2203.00 2024-05-16
Ambeed
A605753-250mg
5-(Dimethylamino)pyrimidine-2,4(1H,3H)-dione
37454-51-6 97%
250mg
$100.0 2025-03-04

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)- 関連文献

2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino)-に関する追加情報

Introduction to 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino) (CAS No. 37454-51-6) and Its Emerging Applications in Chemical Biology

The compound 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino), identified by the CAS number 37454-51-6, represents a significant molecule of interest in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a pyrimidine core with distinct functional groups, has garnered attention due to its structural versatility and potential biological activities. The presence of a 5-(dimethylamino) substituent and the inherent reactivity of the 2,4(1H,3H)-pyrimidinedione moiety make this compound a valuable scaffold for the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in drug discovery. Pyrimidines are fundamental components of nucleic acids and play a crucial role in various biological processes. The structural framework of 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino) allows for modifications that can fine-tune its interactions with biological targets. This flexibility has been exploited in the design of molecules targeting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders.

In particular, the 5-(dimethylamino) group introduces basicity to the molecule, which can be leveraged to enhance binding affinity to acidic or negatively charged residues on protein targets. This feature has been particularly useful in the development of small-molecule inhibitors. Studies have demonstrated that compounds incorporating this moiety exhibit promising activity against various enzymes implicated in disease pathways. For instance, modifications to the pyrimidine core have led to the discovery of inhibitors with potential applications in oncology.

One area where this compound has shown significant promise is in the inhibition of kinases—enzymes that play a pivotal role in cell signaling pathways. Aberrant kinase activity is often associated with tumor growth and progression. Researchers have synthesized derivatives of 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino) that exhibit kinase inhibitory properties. These derivatives have been tested in vitro and in vivo, demonstrating efficacy in preclinical models. The ability to modulate kinase activity makes this compound a compelling candidate for further development into therapeutic agents.

The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino) involves multi-step organic reactions that highlight its synthetic accessibility. The 2,4(1H,3H)-pyrimidinedione core can be synthesized through condensation reactions between appropriate precursors under controlled conditions. The introduction of the 5-(dimethylamino) group typically follows via nucleophilic substitution or other functionalization strategies. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production required for further research and development.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino) with biological targets. These studies provide insights into how structural modifications can enhance potency and selectivity. For example, computational analysis has revealed that subtle changes to the pyrimidine ring can significantly alter binding affinity to proteins such as kinases or transcription factors. This information is crucial for guiding the design of next-generation analogs with improved pharmacological profiles.

The compound's potential extends beyond its kinase inhibitory properties. Researchers are exploring its utility as a tool compound in biochemical assays designed to investigate enzyme mechanisms and substrate recognition. By serving as a reference point or inhibitor in these assays, 2,4(1H,3H)-Pyrimidinedione,5-(dimethylamino) aids in elucidating complex biological pathways and identifying new therapeutic targets.

In conclusion,2,4(1H,3H)-Pyrimidinedione,5(dimethylamino) (CAS No. 37454-51-6) stands as a versatile molecule with significant implications for chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable asset for researchers aiming to develop novel therapeutics against various diseases. As ongoing studies continue to uncover new applications and refine synthetic methodologies,this compound is poised to remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
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清らかである:99%
はかる:1g
価格 ($):220